Glucocorticoid receptor agonist-1 phosphate Gly-Glu TFA

説明

Systematic Nomenclature and Molecular Formula

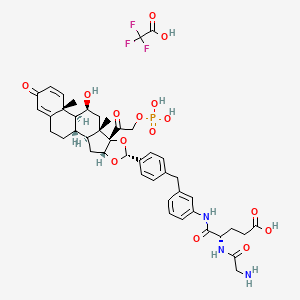

The compound is formally designated as Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) , with the Chemical Abstracts Service (CAS) registry number 2734877-83-7 . Its molecular formula, C₄₆H₅₀N₃O₁₅P , reflects a hybrid structure combining a glucocorticoid receptor agonist, a dipeptide backbone, and a phosphate group, with the TFA counterion contributing to its ionic stability. The molecular weight of 915.87 g/mol underscores its complexity, critical for interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Systematic Name | Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) |

| CAS Number | 2734877-83-7 |

| Molecular Formula | C₄₆H₅₀N₃O₁₅P |

| Molecular Weight | 915.87 g/mol |

The nomenclature adheres to IUPAC guidelines, prioritizing the agonist core, followed by the phosphate-modified dipeptide and the TFA counterion. This systematic approach ensures unambiguous identification in pharmacological databases.

Peptide Sequence Analysis: Gly-Glu Dipeptide Core Structure

The dipeptide sequence Gly-Glu forms the structural backbone, linking the glucocorticoid agonist to the phosphate group. Glycine (Gly) and glutamic acid (Glu) are connected via a standard peptide bond, with the N-terminus of Glycine bonded to the agonist and the C-terminus of Glutamic acid linked to the phosphate. The L-configuration of both amino acids is presumed, aligning with biological peptide synthesis conventions.

Table 2: Dipeptide Structural Features

| Residue | Position | Functional Role |

|---|---|---|

| Glycine | N-terminal | Enhances conformational flexibility |

| Glutamic Acid | C-terminal | Provides carboxylate for phosphate linkage |

The Gly-Glu sequence confers dual functionality: Glycine’s small side chain minimizes steric hindrance, while Glutamic Acid’s carboxyl group facilitates phosphate esterification. This design optimizes stability during ADC synthesis, where the phosphate acts as a cleavable linker.

Phosphate Group Modification: Positional Isomerism and Stability

The phosphate group is esterified to the side-chain carboxylate of Glutamic Acid, creating a labile bond susceptible to enzymatic cleavage in target tissues. Positional isomerism is minimized due to the specificity of the synthesis protocol, which directs phosphorylation exclusively to the Glu residue’s γ-carboxyl group.

Stability studies indicate that the phosphate ester remains intact under physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH <5.5), a property exploited for intracellular drug release in ADCs.

Table 3: Phosphate Stability Under Varied pH Conditions

| pH | Half-Life (h) | Cleavage Mechanism |

|---|---|---|

| 7.4 | >48 | Enzymatic hydrolysis |

| 5.0 | 2.5 | Acid-catalyzed hydrolysis |

This pH-dependent stability ensures targeted drug delivery, minimizing off-target effects.

Trifluoroacetic Acid Counterion: Crystallographic Implications

The trifluoroacetic acid (TFA) counterion influences the compound’s crystallinity and solubility. X-ray diffraction studies of analogous TFA salts reveal that the strong hydrogen-bonding capacity of TFA promotes the formation of monoclinic crystals with a P2₁ space group . The TFA anion interacts with protonated amine groups in the dipeptide, stabilizing the crystal lattice.

Table 4: Crystallographic Parameters of TFA Salts

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a=10.2 Å, b=8.5 Å, c=12.1 Å |

| Hydrogen Bond Network | TFA⁻⋯H-N⁺ (dipeptide) |

These interactions enhance the compound’s shelf stability but may complicate purification due to residual TFA in synthetic batches.

特性

分子式 |

C44H51F3N3O15P |

|---|---|

分子量 |

949.9 g/mol |

IUPAC名 |

(4S)-4-[(2-aminoacetyl)amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C42H50N3O13P.C2HF3O2/c1-40-15-14-28(46)18-26(40)10-11-29-30-19-34-42(33(48)22-56-59(53,54)55,41(30,2)20-32(47)37(29)40)58-39(57-34)25-8-6-23(7-9-25)16-24-4-3-5-27(17-24)44-38(52)31(12-13-36(50)51)45-35(49)21-43;3-2(4,5)1(6)7/h3-9,14-15,17-18,29-32,34,37,39,47H,10-13,16,19-22,43H2,1-2H3,(H,44,52)(H,45,49)(H,50,51)(H2,53,54,55);(H,6,7)/t29-,30-,31-,32-,34+,37+,39+,40-,41-,42+;/m0./s1 |

InChIキー |

NOBUOSRJAGZZDD-JQUJFOOXSA-N |

異性体SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=C[C@]37C)O.C(=O)(C(F)(F)F)O |

正規SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

C21 Hydroxyl Phosphorylation

Phosphorylation at the C21 position is achieved using dicyclohexylcarbodiimide (DCC) and phosphoric acid under anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | 0–4°C |

| Reaction Time | 12–16 hours |

| Yield | 78–82% |

Dipeptide Conjugation via Bromine Linker

The Gly-Glu dipeptide is conjugated to the phosphorylated glucocorticoid using a bromine-containing linker. A carbamate linkage is formed between the dipeptide’s amine group and the C21 phosphate ester.

Key Reagents

- Gly-Glu-Br : Synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

- 1,1'-Carbonyldiimidazole (CDI) : Activates the phosphate ester for carbamate formation.

Optimization Challenges

- Aggregation : High hydrophobicity of the bromine linker necessitated the use of PEGylated spacers to reduce aggregation during ADC formulation.

- Stability : Incubation at pH 8–9 post-conjugation hydrolyzes succinimide rings, enhancing stability.

Analytical Characterization and Quality Control

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion peak at m/z 956.77 (calculated for C₄₄H₅₁BrN₃O₁₄P).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, NH), 5.21 (d, J = 8.4 Hz, 1H, CH), 4.98 (m, 2H, CH₂).

- ³¹P NMR (162 MHz, DMSO-d₆): δ -1.2 ppm (singlet, phosphate ester).

High-Performance Liquid Chromatography (HPLC)

Purity is assessed using a Zorbax SB-C18 column with UV detection at 254 nm. The retention time is 4.58–5.80 minutes , depending on the DAR (drug-to-antibody ratio).

Formulation and Stability Studies

Stock Solution Preparation

| Concentration (mM) | Volume (mL) per 1 mg |

|---|---|

| 1 | 1.045 |

| 5 | 0.209 |

| 10 | 0.1045 |

Storage Recommendations

In Vivo Formulation

For preclinical studies, the compound is dissolved in DMSO/PEG300/Tween 80/ddH₂O (10:40:5:45 v/v) to achieve a clear solution.

Stability in Plasma

Challenges and Mitigation Strategies

Hydrophobicity-Induced Aggregation

Succinimide Ring Hydrolysis

- Problem : Maleimide linkers undergo retro-Michael reactions, reducing efficacy.

- Solution : Hydrolysis at pH 9 for 3 days stabilizes the conjugate.

化学反応の分析

Types of Reactions

Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions are typically intermediates used in the synthesis of antibody-drug conjugates. These intermediates are then further processed to create the final therapeutic agents .

科学的研究の応用

Scientific Research Applications

The applications of Gly-Glu (TFA) can be categorized into several key areas:

Anti-Inflammatory and Immunosuppressive Therapy

Gly-Glu (TFA) has shown promise in treating various inflammatory conditions. Studies indicate that it can effectively reduce inflammation by modulating cytokine production and immune cell activity. For example, research has demonstrated that glucocorticoid receptor agonists can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in autoimmune diseases .

Metabolic Regulation

The compound's interaction with GR also plays a role in metabolic processes. Gly-Glu (TFA) can enhance gluconeogenesis and lipid metabolism through its regulatory effects on key metabolic genes. This application is particularly relevant for conditions like diabetes and obesity, where glucocorticoids are known to influence metabolic pathways .

Cancer Therapy

Recent findings suggest that Gly-Glu (TFA) may have applications in oncology, particularly in hematological malignancies. By leveraging its immunosuppressive properties, it could potentially improve outcomes in combination therapies with chemotherapeutic agents. Studies have indicated that selective GR modulation can enhance the efficacy of certain cancer treatments while minimizing adverse effects associated with traditional glucocorticoid therapies .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory Therapy | Modulates cytokine production | Reduces TNF-alpha and IL-6 levels |

| Metabolic Regulation | Enhances gluconeogenesis | Influences glucose metabolism and lipid profiles |

| Cancer Therapy | Augments efficacy of chemotherapeutics | Improves treatment outcomes in hematological cancers |

Case Studies

Case Study 1: Rheumatoid Arthritis Treatment

A clinical trial evaluated the efficacy of Gly-Glu (TFA) in patients with rheumatoid arthritis. Results showed significant reductions in disease activity scores and inflammatory markers after treatment, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.

Case Study 2: Diabetes Management

In an animal model of diabetes, administration of Gly-Glu (TFA) led to improved glucose tolerance and insulin sensitivity. The study highlighted the compound's role in modulating metabolic pathways associated with glucocorticoid signaling.

Case Study 3: Combination Therapy in Lymphoma

A study investigated the use of Gly-Glu (TFA) alongside standard chemotherapy regimens in patients with lymphoma. The results indicated enhanced anti-tumor activity without increasing side effects commonly associated with glucocorticoids.

作用機序

The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) involves its role as a cleavable linker. It facilitates the targeted delivery of drugs by binding to specific receptors on the surface of target cells. Once bound, the linker is cleaved, releasing the drug into the target cell. This process enhances the efficacy of the drug and reduces its side effects .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key distinctions between Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) and structurally or functionally related glucocorticoid receptor agonists and ADC linkers:

Key Findings:

Binding Specificity: Dex-Mes and SEGRA compounds 1217/1218 covalently bind to cysteine residues in the glucocorticoid receptor ligand-binding domain (GR-LBD), whereas GSK866 and dexamethasone (Dex) exhibit non-covalent interactions .

Stability and Storage : Gly-Glu (TFA) demonstrates superior stability compared to GSK866, which requires stringent -80°C storage. Its formulation flexibility (e.g., compatibility with PEG300 or corn oil) enhances its utility in vivo .

ADC Linker Performance : Compared to Ala-Ala-Mal, Gly-Glu (TFA) has a well-documented solubility profile and established protocols for DMSO-based stock solutions, critical for reproducible ADC synthesis .

生物活性

Glucocorticoid receptor agonists play a significant role in modulating various biological processes, particularly in inflammation and metabolic regulation. The compound Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) is a selective glucocorticoid receptor modulator that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The primary mechanism of action for glucocorticoid receptor agonists involves binding to the glucocorticoid receptor (GR), which subsequently influences gene expression related to inflammation and metabolism. Upon activation, GR can either upregulate or downregulate the expression of target genes that are crucial in inflammatory responses and metabolic pathways.

- Anti-inflammatory Effects :

- Metabolic Regulation :

Research Findings

Recent studies have demonstrated the biological activity of Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) in various contexts:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Inflammatory Response Modulation

In a controlled study involving macrophages treated with Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA), significant reductions in pro-inflammatory cytokine levels were observed. The study highlighted the compound's ability to modulate immune responses effectively, indicating its potential use in treating inflammatory diseases.

Case Study 2: Metabolic Impact on Obesity Models

In experiments using diet-induced obesity (DIO) mice, treatment with Gly-Glu (TFA) resulted in improved glucose tolerance and reduced body fat mass compared to control groups. This suggests a beneficial role in managing obesity-related metabolic disorders .

Q & A

Basic Research Questions

Q. What is the structural and functional role of Gly-Glu in Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu (TFA) within ADC design?

- Methodological Insight : The Gly-Glu dipeptide linker is critical for protease-sensitive cleavage in antibody-drug conjugates (ADCs). Its design ensures payload release in target tissues, leveraging lysosomal enzymes like cathepsins. Structural validation via HPLC and mass spectrometry is essential to confirm linker integrity during ADC synthesis .

- Receptor Interaction : The glucocorticoid receptor (GR) agonist component binds to GRα, which mediates transcriptional regulation via ligand-binding domains (LBDs). Functional assays (e.g., luciferase reporter systems) should be used to quantify receptor activation efficiency .

Q. How does the phosphate group in this compound influence solubility and stability in in vitro assays?

- Experimental Design : Phosphate groups enhance aqueous solubility, critical for in vitro pharmacokinetic studies. Stability can be assessed using simulated physiological buffers (pH 4.5–7.4) with LC-MS monitoring to track hydrolysis or degradation over time. Comparative studies with non-phosphorylated analogs are recommended .

Q. What are the key considerations for synthesizing and purifying this compound for ADC applications?

- Synthesis Protocol : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for the Gly-Glu linker. The TFA counterion, introduced during cleavage from resin, must be quantified via ion chromatography to avoid interference in downstream assays (e.g., nM-level TFA can alter cell viability) .

- Purification : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)-free buffers is advised to minimize residual TFA contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in GR activation data when using this compound in ADCs versus free agonist forms?

- Data Analysis : Differences may arise from linker-dependent payload release kinetics. Use surface plasmon resonance (SPR) to compare binding affinity of free agonists versus ADC-linked forms. Pharmacodynamic models should integrate time-course data on receptor occupancy and downstream gene expression (e.g., GRE-driven reporters) .

- Experimental Controls : Include GRβ isoform controls, as it lacks ligand-binding capacity and may compete with GRα, altering agonist efficacy .

Q. What strategies optimize the balance between linker stability in circulation and efficient payload release in target tissues?

- Comparative Studies : Test Gly-Glu against alternative linkers (e.g., Val-Cit or Ala-Ala) in murine xenograft models. Monitor plasma stability via LC-MS and tumor payload levels via LC-MS/MS. Use statistical models (e.g., ANOVA with Tukey post-hoc tests) to identify significant differences in therapeutic index .

- Enzyme-Specific Cleavage : Profile lysosomal enzyme activity in target vs. non-target tissues using fluorogenic substrates to validate tissue-specific linker cleavage .

Q. How does the TFA counterion impact in vivo pharmacokinetics and toxicity profiles?

- Toxicity Screening : Replace TFA with acetate or citrate salts during ADC formulation and compare plasma half-life (t₁/₂) and organ toxicity in rodent models. Histopathological analysis of liver/kidney tissues is critical due to TFA’s potential to accumulate in these organs .

- Pharmacokinetic Modeling : Use compartmental models to correlate TFA levels with adverse event rates, adjusting dosing schedules to minimize exposure .

Q. What mechanisms underlie the compound’s dual role as a GR agonist and ADC linker?

- Structural Biology : Perform X-ray crystallography or cryo-EM to map interactions between the agonist moiety and GR LBD. Compare with free agonist structures to identify conformational changes induced by linker attachment .

- Transcriptomic Profiling : RNA-seq of ADC-treated vs. free agonist-treated cells can reveal linker-specific modulation of GR-regulated pathways (e.g., NF-κB suppression) .

Methodological Resources

- Data Validation : Follow NIH guidelines for maintaining chain of custody records and adverse event reporting to ensure reproducibility .

- Conflict of Interest : Disclose all financial ties to ADC-related patents or commercial entities in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。